Naronapride
Overview
Description
Naronapride is a small organic molecule that functions as a potent and selective serotonin 5-hydroxytryptamine receptor 4 agonist and dopamine D2 receptor antagonist. It is primarily investigated for its potential use in treating gastrointestinal disorders such as gastroesophageal reflux disease and gastroparesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naronapride is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid. This intermediate undergoes esterification with 1-aza-bicyclo[2,2,2]oct-®-3-yl ester dihydrochloride to form the final product .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as high-performance liquid chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Naronapride undergoes various chemical reactions, including hydrolysis, N-glucuronidation, and side-chain oxidation. These reactions are crucial for its metabolism and pharmacokinetics .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the use of water and occurs under acidic or basic conditions.
N-glucuronidation: This reaction involves the addition of glucuronic acid to the phenyl ring of the compound.
Side-chain oxidation: This reaction involves the use of oxidizing agents to cleave the hexanoic acid side chain.
Major Products: The major metabolites of this compound include 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid, 4-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-butanoic acid, and 2-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-acetic acid .
Scientific Research Applications
Chemistry: It serves as a model compound for studying serotonin receptor agonists and dopamine receptor antagonists.
Biology: It is used to investigate the role of serotonin and dopamine receptors in gastrointestinal motility.
Medicine: Naronapride is being developed for the treatment of gastrointestinal disorders such as gastroesophageal reflux disease, gastroparesis, and irritable bowel syndrome with constipation
Mechanism of Action
Naronapride exerts its effects by acting as a serotonin 5-hydroxytryptamine receptor 4 agonist and dopamine D2 receptor antagonist. By stimulating serotonin 5-hydroxytryptamine receptors in the gut wall, it promotes the release of acetylcholine, which increases gastrointestinal motility. Additionally, its antagonistic action on dopamine D2 receptors helps to enhance its prokinetic effects .
Comparison with Similar Compounds
Cisapride: Another serotonin 5-hydroxytryptamine receptor 4 agonist used for gastrointestinal motility disorders.
Prucalopride: A selective serotonin 5-hydroxytryptamine receptor 4 agonist used for chronic constipation.
Metoclopramide: A dopamine D2 receptor antagonist used for gastrointestinal motility disorders .
Uniqueness: Naronapride’s unique combination of serotonin 5-hydroxytryptamine receptor 4 agonistic and dopamine D2 receptor antagonistic properties sets it apart from other compounds. This dual action enhances its efficacy and safety profile, making it a promising candidate for treating gastrointestinal disorders .
Properties
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 6-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41ClN4O5/c1-35-23-15-21(29)20(28)14-19(23)27(34)30-22-9-13-31(17-25(22)36-2)10-5-3-4-6-26(33)37-24-16-32-11-7-18(24)8-12-32/h14-15,18,22,24-25H,3-13,16-17,29H2,1-2H3,(H,30,34)/t22-,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDDOIZXGFJDRC-VJTSUQJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)OC3CN4CCC3CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)O[C@H]3CN4CCC3CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401006590 | |
Record name | 4-Amino-N-(1-{6-[(1-azabicyclo[2.2.2]octan-3-yl)oxy]-6-oxohexyl}-3-methoxypiperidin-4-yl)-5-chloro-2-methoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401006590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860174-12-5 | |
Record name | Naronapride [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860174125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naronapride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05542 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Amino-N-(1-{6-[(1-azabicyclo[2.2.2]octan-3-yl)oxy]-6-oxohexyl}-3-methoxypiperidin-4-yl)-5-chloro-2-methoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401006590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NARONAPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058896B00B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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